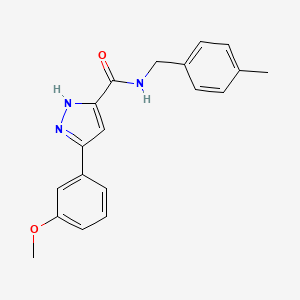![molecular formula C22H25N3O4 B11290782 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11290782.png)
7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chromen-2-one core, a piperazine ring, and a pyridine moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methylchromen-2-one with 3-chloropropanol in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-(pyridin-2-yl)piperazine under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites. The piperazine and pyridine moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylchromen-2-one: A precursor in the synthesis of the target compound.
4-(pyridin-2-yl)piperazine: A key intermediate used in the synthesis.
Coumarin derivatives: Structurally related compounds with similar biological activities.
Uniqueness
The uniqueness of 7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one lies in its combination of a chromen-2-one core, a piperazine ring, and a pyridine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C22H25N3O4/c1-16-12-22(27)29-20-13-18(5-6-19(16)20)28-15-17(26)14-24-8-10-25(11-9-24)21-4-2-3-7-23-21/h2-7,12-13,17,26H,8-11,14-15H2,1H3 |
InChI Key |
DAFGLDFFORJFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11290706.png)
![(2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11290711.png)

![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11290718.png)


![1-Benzyl-7'-methoxy-2'-(5-methyl-2-furyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11290732.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11290742.png)
![N~4~-(4-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11290743.png)

![Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290751.png)
![Methyl 4-({[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290753.png)
![Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290771.png)
![Ethyl 4-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290775.png)
